molecular formula C22H23N3 B290274 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline

4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline

Cat. No. B290274
M. Wt: 329.4 g/mol
InChI Key: HUFJNHJDTBXYIW-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline is a chemical compound that belongs to the class of quinazoline derivatives. It has been studied for its potential use in various scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline in lab experiments is its potential for use in cancer research and the treatment of neurodegenerative diseases. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline. One direction is to further investigate its potential use in cancer research and the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, researchers could explore the potential use of 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline in other areas of scientific research, such as in the development of new drugs or materials.

Synthesis Methods

The synthesis of 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline involves the reaction of 2-aminobenzophenone with 1-bromohexane and then with phenylacetylene in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

Molecular Formula

C22H23N3

Molecular Weight

329.4 g/mol

IUPAC Name

4-(azepan-1-yl)-2-[(E)-2-phenylethenyl]quinazoline

InChI

InChI=1S/C22H23N3/c1-2-9-17-25(16-8-1)22-19-12-6-7-13-20(19)23-21(24-22)15-14-18-10-4-3-5-11-18/h3-7,10-15H,1-2,8-9,16-17H2/b15-14+

InChI Key

HUFJNHJDTBXYIW-CCEZHUSRSA-N

Isomeric SMILES

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4

SMILES

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.